Americine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

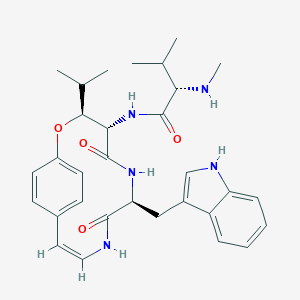

Americine belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Enhancement of Antifungal Effects : Lysine, an essential amino acid, has been found to enhance the effect of AmB against Candida albicans in vitro, although lysine itself does not have a fungicidal effect. This enhancement is also observed with other fungi like Candida parapsilosis and Cryptococcus neoformans, and with other antifungals such as caspofungin or nystatin. Lysine-mediated oxidative damage might be the mechanism underlying this effect (Zhao et al., 2016).

Metabolic Impact on Candida albicans : AmB significantly alters the metabolic profiles of Candida albicans. Metabolites involved in pathways like the tricarboxylic acid (TCA) cycle, oxidative stress, glutathione metabolism, lipid synthesis, and glycolysis are affected. Polyamines like putrescine, spermidine, and spermine play a crucial role in the sensitivity of C. albicans cells to AmB treatment (Cao et al., 2013).

AmB Delivery Strategies for Leishmaniases : Novel drug delivery strategies for AmB have been explored for the treatment of leishmaniases. Liposomal AmB (AmBisome®) represents a key therapeutic option, but its efficacy depends on factors like the patient's immunological status and the region of endemicity. Oral and topical delivery of AmB and AmB nanocarriers with active targeting ligands or immunomodulatory components are emerging concepts in this field (Lanza et al., 2019).

Synergism with Other Drugs : Research identified drugs that show synergistic effects with AmB, reducing the growth of Cryptococcus neoformans in the presence of subinhibitory concentrations of AmB. Drugs like erythromycin, riluzole, and nortriptyline showed synergistic effects and reduced toxicity when combined with AmB (Rossi et al., 2020).

Prion Disease Dynamics : AmB affects the course of experimental prion diseases and modifies the kinetics of abnormal prion protein accumulation in the central nervous system, suggesting its potential as a pharmacological tool in understanding pathogenic mechanisms of these neurodegenerative disorders (Adjou et al., 1997).

Vascular and Renal Effects : AmB alters cell membrane permeability and affects tubular and vascular smooth muscle cell function, leading to various transport defects and vasoconstriction. These effects play a significant role in AmB-induced reduction in glomerular filtration rate and permanent structural nephrotoxic effects (Sawaya et al., 1995).

Propriétés

Numéro CAS |

18867-84-0 |

|---|---|

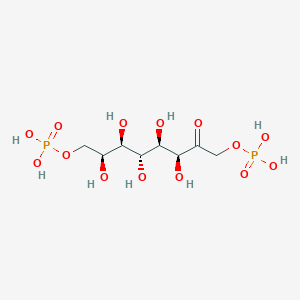

Formule moléculaire |

C31H39N5O4 |

Poids moléculaire |

545.7 g/mol |

Nom IUPAC |

(2S)-N-[(3S,4S,7S,10Z)-7-(1H-indol-3-ylmethyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-methyl-2-(methylamino)butanamide |

InChI |

InChI=1S/C31H39N5O4/c1-18(2)26(32-5)30(38)36-27-28(19(3)4)40-22-12-10-20(11-13-22)14-15-33-29(37)25(35-31(27)39)16-21-17-34-24-9-7-6-8-23(21)24/h6-15,17-19,25-28,32,34H,16H2,1-5H3,(H,33,37)(H,35,39)(H,36,38)/b15-14-/t25-,26-,27-,28-/m0/s1 |

Clé InChI |

SBDJWBSJRCPRDV-DAEFBSHISA-N |

SMILES isomérique |

CC(C)[C@H]1[C@@H](C(=O)N[C@H](C(=O)N/C=C\C2=CC=C(O1)C=C2)CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C(C)C)NC |

SMILES |

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)C)NC |

SMILES canonique |

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)C)NC |

melting_point |

135.5-137°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)

![5-[2-(1-Ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B99731.png)